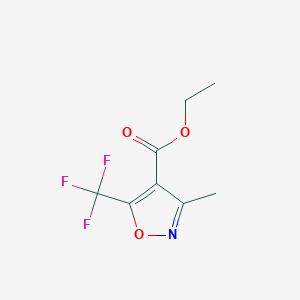
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, commonly referred to as EDBT, is a heterocyclic compound that has been studied for its potential applications in scientific research. EDBT has a unique structure that contains both a benzothiadiazine ring and a thione ring, and is synthesized from ethyl benzene and ethyl acetoacetate. This compound has been investigated for its ability to act as a catalyst in various chemical reactions, as well as its potential use in drug development.
科学的研究の応用
EDBT has been studied for its potential applications in scientific research. It has been investigated for its ability to act as a catalyst in various chemical reactions, including the synthesis of organic compounds and the formation of new chemical bonds. Additionally, EDBT has been studied for its potential use in drug development. It has been shown to have potential as an anti-cancer agent, as well as an anti-inflammatory agent. Additionally, EDBT has been investigated for its potential in the treatment of neurological disorders, such as Alzheimer’s disease.
作用機序
The mechanism of action of EDBT is not fully understood. However, it is thought that the benzothiadiazine ring of EDBT is able to interact with various proteins and enzymes in the body, leading to changes in the biochemical and physiological processes of the body. Additionally, EDBT has been shown to interact with various receptors in the body, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
EDBT has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity. Additionally, EDBT has been shown to interact with various receptors in the body, leading to changes in their activity. These changes can lead to changes in the body’s biochemical and physiological processes.
実験室実験の利点と制限
The use of EDBT in laboratory experiments has a number of advantages. It is a highly efficient and cost-effective way to synthesize organic compounds and form new chemical bonds. Additionally, EDBT is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of EDBT in laboratory experiments. EDBT is highly toxic and should be handled with care. Additionally, EDBT is a relatively new compound and the full range of its potential applications is still being investigated.
将来の方向性
As EDBT is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further investigate the mechanism of action of EDBT and its potential applications in drug development. Additionally, further research could be done to investigate the potential of EDBT as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be done to investigate the potential of EDBT as a catalyst in various chemical reactions. Finally, further research could be done to investigate the potential of EDBT as an antioxidant, as well as its potential use in the treatment of inflammation.
合成法
EDBT is synthesized from ethyl benzene and ethyl acetoacetate through a condensation reaction. The reaction is catalyzed by sulfuric acid and involves the formation of an intermediate product, ethyl benzothiazol-2-yl ketone. This intermediate product is then further reacted with ethyl acetoacetate to form EDBT. This reaction is highly efficient and yields a high yield of EDBT.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the condensation of 2-aminobenzenesulfonamide with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzenesulfonamide", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenesulfonamide in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for several hours to allow for the condensation reaction to occur.", "Step 2: Cool the reaction mixture and add sulfuric acid to acidify the solution. This will cause the intermediate product to cyclize and form a 1,2,4-benzothiadiazine-1,1-dioxide derivative.", "Step 3: Oxidize the 1,2,4-benzothiadiazine-1,1-dioxide derivative using hydrogen peroxide to form the final product, 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione." ] } | |
CAS番号 |
616224-75-0 |
製品名 |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
分子式 |
C9H10N2O3S |
分子量 |
226.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



